4-[(Allyloxy)methyl]pyridine
Description
4-[(Allyloxy)methyl]pyridine is a pyridine derivative featuring an allyloxy methyl substituent at the 4-position of the pyridine ring. This compound combines the aromaticity and basicity of pyridine with the reactivity of the allyloxy group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The allyloxy methyl group introduces steric and electronic effects that influence its physical properties, solubility, and reactivity compared to other pyridine derivatives.
Properties
CAS No. |
102547-80-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.193 |
IUPAC Name |
4-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-3-5-10-6-4-9/h2-6H,1,7-8H2 |
InChI Key |
NKEJNDSPWXNTDT-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=NC=C1 |
Synonyms |
Pyridine, 4-[(2-propenyloxy)methyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The following table compares 4-[(Allyloxy)methyl]pyridine with structurally related pyridine derivatives, focusing on substituents, molecular weight, melting points, and synthesis yields:
Key Observations:
- Molecular Weight : Derivatives with bulky substituents (e.g., phenyl groups) exhibit higher molecular weights (466–545 g/mol), whereas simpler analogs like 4-methoxypyridin-2-ylamine are lighter (124.14 g/mol) .
- Melting Points: Chlorinated and multi-substituted pyridines (e.g., 2-amino-4-(2-chloro...) derivatives) show elevated melting points (268–287°C), likely due to enhanced intermolecular interactions .
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